molecular formula C22H25BrNP B044340 (2-(Dimethylamino)ethyl)triphenylphosphonium bromide CAS No. 21331-80-6

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide

Cat. No.: B044340
CAS No.: 21331-80-6
M. Wt: 414.3 g/mol
InChI Key: YIIHEMGEQQWSMA-UHFFFAOYSA-M
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Description

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide: is a chemical compound with the molecular formula C22H25BrNP and a molecular weight of 414.32 g/mol . It is known for its use in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-(dimethylamino)ethyl bromide . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the product’s purity .

Chemical Reactions Analysis

Types of Reactions: (2-(Dimethylamino)ethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, (2-(Dimethylamino)ethyl)triphenylphosphonium bromide is used as a Wittig reagent for the synthesis of alkenes from carbonyl compounds . It is also employed in the preparation of other phosphonium salts and as a catalyst in certain organic reactions.

Biology and Medicine: The compound has applications in biological research, particularly in studies involving cellular uptake and mitochondrial targeting . Its ability to cross cell membranes makes it useful for delivering drugs or other molecules into cells .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceutical intermediates . Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide involves its ability to form stable phosphonium salts . These salts can interact with various molecular targets, including cell membranes and mitochondrial membranes . The compound’s positive charge allows it to be attracted to negatively charged cellular components, facilitating its uptake and distribution within cells.

Comparison with Similar Compounds

Uniqueness: (2-(Dimethylamino)ethyl)triphenylphosphonium bromide is unique due to its dimethylamino group , which enhances its ability to interact with biological membranes and facilitates its use in cellular and mitochondrial studies. Compared to similar compounds, it offers distinct advantages in terms of reactivity and targeting capabilities .

Properties

IUPAC Name

2-(dimethylamino)ethyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIHEMGEQQWSMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943890
Record name [2-(Dimethylamino)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21331-80-6
Record name Phosphonium, [2-(dimethylamino)ethyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21331-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Dimethylamino)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)ethyl]triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide in organic synthesis?

A1: this compound serves as a precursor to dimethylaminoethylidenetriphenylphosphorane. This phosphorane is a valuable reagent in organic synthesis, specifically in Wittig reactions. It reacts with aldehydes and ketones, ultimately yielding allylic amines []. This reaction pathway highlights the compound's role in constructing molecules with specific functional groups, crucial for various chemical applications.

Q2: How does the incorporation of this compound influence the properties of poly(methyl methacrylate) (PMMA)?

A2: Research indicates that using this compound as an intercalating agent during the synthesis of PMMA-clay nanocomposites leads to improved thermal properties []. Specifically, these nanocomposites demonstrate higher thermal degradation temperatures and glass-transition temperatures compared to pure PMMA. This enhancement suggests that the compound promotes stronger interactions between the polymer matrix and the clay, resulting in a more thermally stable material.

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